

Technical Application Note: Comprehensive Analytical Characterization of 3-(Benzyloxy)-5-chlorophenol

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Compound of Interest

Compound Name: 3-(Benzyloxy)-5-chlorophenol

CAS No.: 1394927-34-4

Cat. No.: B3101549

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Introduction & Scope

3-(Benzyloxy)-5-chlorophenol (CAS: 1394927-34-4) is a critical intermediate scaffold used in the synthesis of complex pharmaceutical agents, particularly those targeting resorcinol-based antiviral and anticancer pathways. Its structure—comprising a central phenolic ring substituted with a chlorine atom and a benzyl ether protection group—presents unique analytical challenges. The lipophilic benzyl group contrasts with the acidic phenolic hydroxyl, while the chlorine atom introduces specific mass spectral isotopic requirements.

This guide provides a definitive protocol for the structural confirmation, purity assessment, and impurity profiling of **3-(Benzyloxy)-5-chlorophenol**. It is designed for researchers requiring high-fidelity data for regulatory submission or process optimization.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

- IUPAC Name: **3-(Benzyloxy)-5-chlorophenol**[1]

- Molecular Formula: $C_{13}H_{11}ClO_2$ [1][2]
- Molecular Weight: 234.68 g/mol [1][2]
- Key Functionalities: Phenolic -OH (Acidic), Aryl Chloride (Electronegative), Benzyl Ether (Chromophore/Lipophilic).

Structural Elucidation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously assign the 1,3,5-substitution pattern and confirm the integrity of the benzyl ether linkage.

Methodology:

- Solvent: DMSO- d_6 is preferred over $CDCl_3$ to prevent signal broadening of the phenolic proton due to exchange and to ensure complete solubility.
- Frequency: 400 MHz or higher.

Spectral Interpretation Logic: The molecule possesses a plane of symmetry only if the substituents were identical, which they are not. However, the 1,3,5-substitution pattern creates a distinct "meta-coupling" pattern for the three aromatic protons on the central ring.

Functional Group	Chemical Shift (δ ppm)	Multiplicity	Causality & Assignment
Phenolic -OH	9.80 – 10.00	Singlet (br)	Deshielded by aromatic ring; broad due to H-bonding exchange.
Aromatic (Benzyl)	7.30 – 7.45	Multiplet (5H)	Overlapping signals from the mono-substituted benzyl phenyl ring.
Aromatic (Core)	6.40 – 6.70	3 x Doublets/Triplets	Three distinct protons (H2, H4, H6). H2 (between Cl/OBn) is most shielded. H4/H6 are deshielded by -OH/Cl proximity. Coupling constant J ~ 2.0 Hz (meta).
Benzylic -CH ₂ -	5.05 – 5.10	Singlet (2H)	Characteristic shift for O-CH ₂ -Ph. Sharp singlet confirms no adjacent protons.

Mass Spectrometry (LC-MS)

Objective: Confirmation of molecular weight and the presence of chlorine.

- Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI⁻). Phenols ionize poorly in positive mode but form stable [M-H]⁻ ions.
- Isotope Pattern Analysis: The presence of Chlorine-35 and Chlorine-37 naturally occurs in a ~3:1 ratio.
 - Base Peak (M-H)⁻: m/z 233.1

- Isotope Peak (M+2-H)⁻:m/z 235.1 (Intensity approx. 33% of base peak).
- Note: Absence of this 3:1 pattern indicates dechlorination or contamination.

Chromatographic Purity Assessment (HPLC-UV)

Core Directive: Standard reverse-phase methods for phenols often suffer from peak tailing due to the ionization of the acidic -OH group (pKa ~9). This protocol utilizes an acidic mobile phase to suppress ionization, ensuring sharp peak shape.

Method Parameters^{[4][6][13][14][15]}

Parameter	Specification	Rationale
Column	C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 μm	End-capping reduces silanol interactions with the phenolic moiety.
Mobile Phase A	0.1% Formic Acid in Water	Low pH (~2.7) suppresses phenol ionization ().
Mobile Phase B	Acetonitrile (HPLC Grade)	Provides strong elution strength for the lipophilic benzyl group.
Flow Rate	1.0 mL/min	Standard backpressure management.
Column Temp	30°C	Maintains reproducible retention times.
Detection	UV @ 220 nm and 280 nm	220 nm for high sensitivity (benzyl); 280 nm for specificity (phenol).

Gradient Profile

- 0.0 min: 90% A / 10% B (Equilibration)

- 2.0 min: 90% A / 10% B (Hold for polar impurities)
- 15.0 min: 10% A / 90% B (Linear ramp to elute product)
- 20.0 min: 10% A / 90% B (Wash lipophilic dimers)
- 21.0 min: 90% A / 10% B (Re-equilibration)

System Suitability Testing (SST)

Before releasing results, the system must pass the following criteria:

- Tailing Factor (T): NMT 1.5 (Ensures suppression of silanol interactions).
- Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely benzyl alcohol or starting material).
- Precision: RSD < 2.0% for 5 replicate injections.

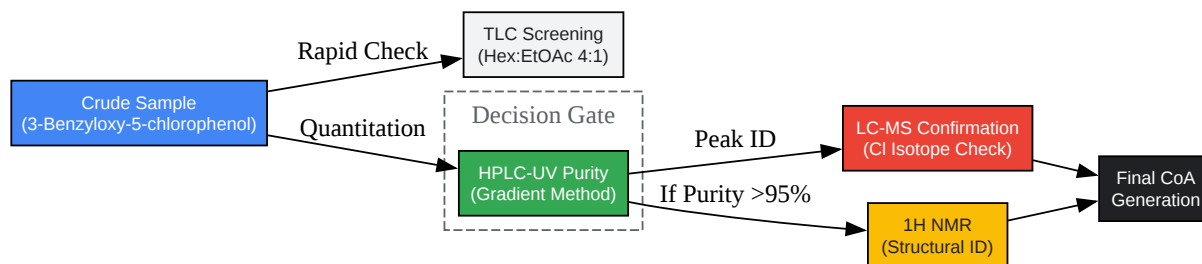
Impurity Profiling & Workflow Visualization

Understanding the synthetic origin of impurities is vital for process control. The primary impurities expected arise from incomplete reactions or over-alkylation.

Key Impurities Table

Impurity Name	Relative Retention (RRT)	Origin	Detection Strategy
3,5-Dichlorophenol	~0.8 (Earlier)	Starting material (if synthesized via substitution)	GC-MS or HPLC (distinct UV spectrum).
Benzyl Alcohol	~0.3 (Very Early)	Hydrolysis of benzyl chloride reagent	High absorbance at 210 nm; elutes in void volume.
3,5-Bis(benzyloxy)chlorobenzene	~1.4 (Late)	Over-alkylation of resorcinol core	Highly lipophilic; elutes during high %B wash.

Analytical Workflow Diagram



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Figure 1: Integrated analytical workflow for the characterization and release of **3-(Benzyloxy)-5-chlorophenol**.

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